[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone
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Overview
Description
[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone is a complex organic compound that features a piperazine ring substituted with morpholine and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that forms the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, [3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase, an enzyme involved in neurotransmission .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: A compound with similar structural features and biological activities.
Uniqueness
What sets [3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone apart is its dual morpholine substitution, which may confer unique binding properties and biological activities compared to other piperazine derivatives.
Properties
IUPAC Name |
[3-methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O4/c1-13-12-18(14(20)16-4-8-22-9-5-16)2-3-19(13)15(21)17-6-10-23-11-7-17/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKNOOWBXDNNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)N2CCOCC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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